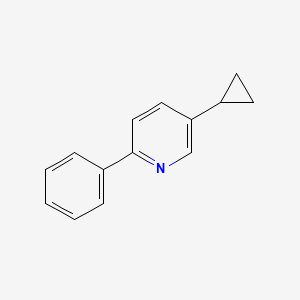

5-Cyclopropyl-2-phenylpyridine

Description

Significance of Pyridine (B92270) Core in Chemical Sciences and Medicinal Chemistry

The pyridine ring, a six-membered heterocyclic aromatic compound, is a cornerstone in the fields of chemical sciences and medicinal chemistry. ajrconline.orgjchemrev.com As an isostere of benzene, it is a fundamental component of numerous natural products, including essential vitamins like niacin and vitamin B6, coenzymes such as NAD and NADP, and a wide array of alkaloids. dovepress.comrsc.orgnih.gov The versatility of the pyridine scaffold is demonstrated by its presence in more than 7000 existing drug molecules of medicinal importance. rsc.org

The incorporation of a pyridine nucleus is a critical strategy in drug discovery. ajrconline.orgenpress-publisher.com The nitrogen atom within the ring possesses a non-bonding electron pair, which can participate in hydrogen bonding with biological receptors, thereby enhancing the pharmacokinetic properties of drug candidates. nih.gov Medicinal chemists utilize the pyridine moiety to improve crucial parameters such as a molecule's solubility, bioavailability, metabolic stability, permeability, and potency. ajrconline.orgrsc.orgnih.gov Consequently, pyridine derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antifungal properties. researchgate.netresearchgate.net The widespread impact of this scaffold is evidenced by the large number of pyridine-containing pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). nih.govscispace.comnih.gov

Table 1: Examples of FDA-Approved Drugs Containing a Pyridine Scaffold This table is based on data available from various scientific sources.

| Drug Name | Therapeutic Use |

|---|---|

| Abiraterone | Prostate Cancer |

| Isoniazid | Tuberculosis |

| Omeprazole | Antiulcer |

| Amlodipine | Calcium Channel Blocker |

| Atazanavir | Antiviral |

| Imatinib | Kinase Inhibitor |

| Piroxicam | Anti-inflammatory |

| Tacrine | Anti-Alzheimer's |

Role of Cyclopropyl (B3062369) Moiety in Molecular Design and Bioactivity

The cyclopropyl group, a three-membered carbocycle, has become an increasingly valuable fragment in modern molecular design, particularly within medicinal chemistry. nih.govresearchgate.net It is frequently employed as a bioisosteric replacement for other functionalities, such as isopropyl or phenyl groups, to strategically refine the pharmacological profile of a molecule. iris-biotech.denih.govbeilstein-journals.org The unique structural and electronic properties of the cyclopropyl ring, including the coplanarity of its carbon atoms, its conformational rigidity, and the enhanced π-character of its carbon-carbon bonds, contribute to its utility. nih.govrsc.orgmdpi.com

Incorporating a cyclopropyl moiety into a molecule can confer a range of benefits. nih.gov It is a recognized strategy to enhance biological potency, improve metabolic stability, and reduce off-target effects. scientificupdate.comsdlookchem.comhyphadiscovery.com The rigid nature of the ring can restrict the conformation of a molecule, potentially leading to a more entropically favorable binding event with a biological target. iris-biotech.dersc.org Furthermore, the introduction of a cyclopropyl group can positively influence pharmacokinetic properties by, for example, increasing brain permeability or decreasing plasma clearance. nih.govsdlookchem.com A notable example of its role in metabolic stabilization is the replacement of a metabolically vulnerable N-ethyl group with an N-cyclopropyl group to protect against oxidation by cytochrome P450 enzymes. iris-biotech.dehyphadiscovery.com

Table 2: Research Findings on the Effects of Cyclopropyl Moiety Incorporation This table summarizes common findings from medicinal chemistry research.

| Property Modified | Observed Effect | Rationale / Mechanism |

|---|---|---|

| Potency | Enhancement | Conformational rigidity leads to favorable binding; unique electronic properties. nih.goviris-biotech.de |

| Metabolic Stability | Increase | Stronger C-H bonds are less susceptible to oxidative metabolism. nih.govhyphadiscovery.com |

| Off-Target Effects | Reduction | Increased specificity due to conformational constraint. nih.govscientificupdate.com |

| Binding Affinity | Increase | Entropically more favorable binding due to pre-organization of the bioactive conformation. iris-biotech.dersc.org |

| Brain Permeability | Increase | Alteration of lipophilicity and polarity. nih.govsdlookchem.com |

| Lipophilicity | Modulation | Generally reduces lipophilicity compared to isopropyl or phenyl groups. iris-biotech.debeilstein-journals.org |

Emergence of Phenylpyridine Scaffolds in Advanced Chemical Applications

Phenylpyridine scaffolds have emerged as significant building blocks in various advanced chemical applications, extending beyond traditional medicinal chemistry. researchgate.net The 2-phenylpyridine (B120327) isomer, in particular, is a critically important ligand in the field of organometallic chemistry and photoredox catalysis. wikipedia.org It serves as a cyclometalating ligand for transition metals like iridium, forming highly stable and photoactive complexes such as tris(2-phenylpyridine)iridium, commonly known as Ir(ppy)₃. wikipedia.orgbeilstein-journals.org

These iridium-phenylpyridine complexes are powerful photoredox catalysts, capable of facilitating a wide range of chemical transformations upon irradiation with visible light. wikipedia.orgresearchgate.net Their utility stems from their favorable electrochemical and photophysical properties, which can be systematically tuned by modifying the phenylpyridine ligand, for instance, through fluorination. acs.orgnih.gov Beyond catalysis, phenylpyridine-based materials are heavily investigated for their applications in materials science. Their strong fluorescence makes them ideal candidates for use as emitters in organic light-emitting diodes (OLEDs). wikipedia.orgontosight.ai The development of complexes with the [Ir(tpy)(ppy)X]⁺ architecture (where 'tpy' is terpyridine and 'ppy' is phenylpyridine) highlights the ongoing innovation in this area, targeting enhanced stability and performance for applications in solar fuel generation and catalysis. acs.orgnih.gov

Table 3: Key Research Applications of Phenylpyridine Scaffolds This table highlights prominent areas of application based on scientific literature.

| Application Area | Specific Use | Key Phenylpyridine-Based System |

|---|---|---|

| Photoredox Catalysis | Reductive Dehalogenation, Decarboxylative Fluorination | Iridium(III) complexes, e.g., Ir(ppy)₃. wikipedia.orgacs.org |

| Materials Science | Emitters in Organic Light-Emitting Diodes (OLEDs) | Cyclometalated Iridium(III) and Platinum(II) complexes. wikipedia.org |

| Solar Fuel Generation | Photosensitizers for Hydrogen Evolution | Highly fluorinated Ir(III)-terpyridine-phenylpyridine complexes. acs.orgnih.gov |

| Medicinal Chemistry | Antiviral and Anticancer Agent Development | Derivatives of phenylpyridine. researchgate.net |

Contextualizing 5-Cyclopropyl-2-phenylpyridine within Privileged Heterocyclic Systems

In medicinal chemistry, the term "privileged scaffold" describes a molecular framework that can be functionalized to bind to a wide range of distinct biological targets. researchgate.netacs.org These core structures are found repeatedly in biologically active compounds and serve as templates for the design of new therapeutic agents. acs.orgnih.gov Heterocyclic systems, and nitrogen-containing heterocycles in particular, are frequently classified as privileged structures due to their prevalence in approved drugs and their capacity for versatile molecular interactions. nih.govnih.gov

The pyridine ring is a quintessential example of a privileged scaffold, forming the basis for countless pharmaceuticals across diverse therapeutic areas. rsc.orgresearchgate.netnih.gov The phenylpyridine substructure can also be viewed as a privileged motif, combining the versatile binding properties of the pyridine ring with the electronic and steric features of a phenyl group, leading to broad applications in both medicinal and materials chemistry. researchgate.netnih.gov Similarly, the cyclopropyl ring is itself a highly favored fragment in drug design, valued for its ability to confer advantageous physicochemical and pharmacokinetic properties. nih.govrsc.orgscientificupdate.com

The compound this compound is therefore a composite of these valuable structural motifs. It integrates the privileged pyridine core, the versatile phenylpyridine scaffold, and the beneficial cyclopropyl moiety. This unique combination positions the this compound framework as a highly promising platform for chemical innovation. The structure inherently combines the hydrogen-bonding capability and biological relevance of pyridine, the potential for extended conjugation and diverse functionalization of the phenyl ring, and the potency- and stability-enhancing characteristics of the cyclopropyl group. This convergence suggests that derivatives of this compound are well-suited for exploration as novel ligands, catalysts, and functional materials.

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-2-4-12(5-3-1)14-9-8-13(10-15-14)11-6-7-11/h1-5,8-11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAWNTMXTAWYKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745104 | |

| Record name | 5-Cyclopropyl-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245645-30-0 | |

| Record name | 5-Cyclopropyl-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 5 Cyclopropyl 2 Phenylpyridine and Analogues

Strategies for Constructing the 2-Phenylpyridine (B120327) Core

The assembly of the 2-phenylpyridine core is a critical step in the synthesis of 5-cyclopropyl-2-phenylpyridine and related molecules. The methodologies employed can be broadly categorized into two main approaches: the coupling of pre-existing phenyl and pyridine (B92270) fragments, and the construction of the pyridine ring onto a phenyl precursor.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has revolutionized the formation of aryl-aryl bonds, offering mild and highly efficient pathways to biaryl compounds like 2-phenylpyridine. Palladium, rhodium, and nickel complexes are at the forefront of these transformations, each offering unique advantages in terms of substrate scope, functional group tolerance, and reaction mechanism.

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, facilitates the coupling of an organoboron reagent with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govnobelprize.org This methodology is widely employed for the synthesis of 2-phenylpyridine derivatives due to the commercial availability of a vast array of boronic acids and pyridyl halides, as well as the mild reaction conditions and tolerance of various functional groups. nih.govnobelprize.org

Key to the success of the Suzuki-Miyaura coupling is the selection of the appropriate palladium catalyst, ligand, and base. For instance, the coupling of 2-pyridyl nucleophiles with aryl halides can be challenging due to the potential for catalyst inhibition by the nitrogen atom of the pyridine. nih.gov However, the development of specialized ligands has largely overcome this limitation. nih.govclaremont.edu

Below is a table summarizing representative Suzuki-Miyaura cross-coupling reactions for the synthesis of 2-arylpyridines.

| Entry | Pyridine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | >95 |

| 2 | 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 92 |

| 3 | Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | - | Toluene/H₂O | 89 |

| 4 | 3,4,5-tribromo-2,6-dimethylpyridine | (2-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 75 (mono-arylated) |

Data compiled from multiple sources. claremont.edubeilstein-journals.orgresearchgate.netscispace.com

Beyond the Suzuki-Miyaura reaction, palladium catalysts are instrumental in a variety of other aryl-aryl coupling strategies. These often involve the direct C-H activation of one of the aromatic partners, offering a more atom-economical approach by avoiding the pre-functionalization required for organoboron reagents. rsc.org

For the synthesis of 2-phenylpyridines, this can involve the palladium-catalyzed coupling of pyridine derivatives with arenes. rsc.org The directing ability of the pyridine nitrogen atom can facilitate ortho-C-H activation of the pyridine ring, or a directing group on the phenyl ring can be employed. rsc.org

The following table illustrates examples of palladium-catalyzed aryl-aryl couplings for the synthesis of 2-phenylpyridine derivatives.

| Entry | Reactant 1 | Reactant 2 | Catalyst | Oxidant/Additive | Solvent | Yield (%) |

| 1 | 2-Phenylpyridine | Phenylboronic acid | Pd(OAc)₂ | Cu(OTf)₂ / TBHP | Dioxane | 94 |

| 2 | 2-Arylpyridine | Aryltrimethoxysilane | Pd(OAc)₂ | AgF / Benzoquinone | Dioxane | 62 |

| 3 | Aryl Nonaflate | Hydrazine | Pd(OAc)₂ / XantPhos | TBAB | 1,4-Dioxane | Moderate to good |

| 4 | Aryl Mesylate | Terminal Alkyne | Pd(OAc)₂ / CM-Phos | - | t-BuOH | Good |

Data compiled from multiple sources. rsc.orgnih.govrsc.org

Rhodium catalysts have emerged as powerful tools for the direct functionalization of C-H bonds, offering distinct reactivity patterns compared to palladium. researchgate.netnih.gov In the context of 2-phenylpyridine synthesis, rhodium catalysis is particularly effective for the ortho-alkylation, -arylation, and -alkenylation of the phenyl ring, utilizing the coordinating ability of the pyridine nitrogen to direct the C-H activation. researchgate.netnih.govnih.gov

These reactions typically proceed under oxidative conditions, with a rhodium(III) catalyst being regenerated in the catalytic cycle. researchgate.net The versatility of this approach allows for the introduction of a wide range of substituents onto the 2-phenylpyridine core. sci-hub.seescholarship.org

The table below provides examples of rhodium-catalyzed C-H functionalization reactions of 2-phenylpyridine.

| Entry | Substrate | Coupling Partner | Catalyst | Additive | Solvent | Yield (%) |

| 1 | 2-Phenylpyridine | Trimethylsilyldiazomethane | [CpRhCl₂]₂ | - | - | Good |

| 2 | 2-Phenylpyridine | N-Boc imine of benzaldehyde | [CpRhCl₂]₂ | AgSbF₆ | - | - |

| 3 | 2-Phenylpyridine | Aziridine | Cp*(MeCN)₃₂ | - | - | 60-90 |

| 4 | 2-Phenylpyridine | Internal Alkyne | RhClH{κ²-N,C-(C₁₁H₈N)}(IPr) | - | - | - |

Data compiled from multiple sources. researchgate.netnih.govnih.govsci-hub.se

Nickel catalysis offers a cost-effective and often complementary alternative to palladium and rhodium for cross-coupling reactions. nih.govnih.gov Nickel catalysts are particularly adept at activating less reactive electrophiles, such as aryl chlorides, and can participate in unique reductive coupling and cyclization pathways. scispace.comnih.govmdpi.com

In the synthesis of 2-phenylpyridine and its analogues, nickel catalysts can be employed in Suzuki-Miyaura-type couplings, as well as in reductive cross-coupling reactions between two different electrophiles. scispace.comnih.gov Nickel-catalyzed cyclization reactions can also be utilized to construct the pyridine ring. nih.gov

The following table summarizes selected nickel-catalyzed reactions relevant to the synthesis of the 2-phenylpyridine core.

| Entry | Reaction Type | Substrates | Catalyst/Ligand | Reductant/Additive | Solvent | Yield (%) |

| 1 | Reductive Cyclization/Cross-Coupling | Alkene-tethered oxime ester and alkyl iodide | Nickel / Bipyridine | Zinc | - | - |

| 2 | Cross-Coupling | Aryl Halide and Alkyl Halide | NiI₂·xH₂O / 4,4′-dimethoxy-2,2′-bipyridine | Zinc / NaI | DMPU | up to 99 |

| 3 | Reductive Cross-Coupling | Amide and Aryl Iodide | Nickel / Terpyridine | - | - | - |

| 4 | C-H Alkylation | 1,3-Azole and Alkyl Halide | Nickel / Terpyridine | - | Diglyme | - |

Data compiled from multiple sources. nih.govnih.govmdpi.combohrium.com

Cycloaddition and Annulation Reactions for Pyridine Ring Formation

An alternative to coupling pre-formed rings is the de novo synthesis of the pyridine ring onto a phenyl-containing substrate. Cycloaddition and annulation reactions are powerful strategies for this purpose, allowing for the rapid construction of the heterocyclic core. studylib.netbaranlab.org

One of the most prominent methods is the [2+2+2] cycloaddition of alkynes and nitriles, catalyzed by various transition metals such as cobalt or nickel. nih.govresearchgate.net This reaction assembles the pyridine ring in a single step from three unsaturated components. Diels-Alder reactions, involving the cycloaddition of a diene and a dienophile, can also be employed to form a six-membered ring that is subsequently aromatized to the pyridine. acsgcipr.org

The following table provides an overview of cycloaddition and annulation strategies for pyridine ring synthesis.

| Entry | Reaction Type | Reactants | Catalyst/Conditions | Key Features |

| 1 | [2+2+2] Cycloaddition | Diyne and Nitrile | Nickel complex | Mild conditions, low catalyst loading |

| 2 | Kröhnke Annulation | α-Pyridinium methyl ketone salt and Eneone | NH₄OAc, AcOH | Good yields for various substituents |

| 3 | Diels-Alder Reaction | 1-Azadiene and Alkyne | Thermal | Followed by oxidation to form the pyridine ring |

| 4 | Hantzsch Dihydropyridine Synthesis | Aldehyde, 2x 1,3-Dicarbonyl, Ammonia | Acidic or basic conditions | Symmetrical pyridines, followed by oxidation |

| 5 | Bohlmann-Rahtz Pyridine Synthesis | Enamine and Alkynone | - | Two-step process involving condensation and cyclization |

Data compiled from multiple sources. studylib.netbaranlab.orgnih.govresearchgate.netacsgcipr.org

Incorporation of the 5-Cyclopropyl Substituent

The cyclopropyl (B3062369) group is a valuable substituent in medicinal chemistry, known to enhance metabolic stability and binding affinity. acs.org Its incorporation into a pyridine scaffold can be achieved through various synthetic strategies.

Cyclopropanation reactions offer a direct method for forming the cyclopropyl ring on a pre-existing molecule. Recent advancements have focused on stereoselective methods. For example, hemoprotein-mediated activation of pyridotriazoles has been developed for the asymmetric cyclopropanation of a variety of olefins. acs.orgnih.govwpmucdn.com This biocatalytic strategy provides access to pyridine-functionalized cyclopropanes with high stereoselectivity. acs.orgnih.govwpmucdn.com Pyridine derivatives themselves can also act as organocatalysts in asymmetric cyclopropanation reactions of electron-deficient alkenes. digitellinc.com

The following table outlines key features of different cyclopropanation strategies relevant to heterocyclic synthesis.

| Method | Catalyst/Reagent | Substrates | Key Features |

| Biocatalytic Cyclopropanation | Hemoproteins (e.g., myoglobin) | Pyridotriazoles, Olefins | High activity and stereoselectivity acs.orgnih.govwpmucdn.com |

| Organocatalytic Cyclopropanation | Chiral Pyridine Derivatives | Benzalmalononitrile, Iodoacetate | Asymmetric synthesis of trans-cyclopropanes digitellinc.com |

| Pyridinium Ylide-Mediated Cyclopropanation | Pyridinium Acetate (B1210297) Ylides | β-Substituted Methylidenemalononitriles | Diastereoselective synthesis of activated cyclopropanes researchgate.net |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a reliable method for forming carbon-carbon bonds between a cyclopropyl group and an aromatic ring. cem.comwikipedia.org The Suzuki-Miyaura coupling is particularly noteworthy, utilizing cyclopropylboronic acids or their trifluoroborate salts as the organometallic partner. acs.orgorganic-chemistry.org These reactions have been successfully employed to couple cyclopropyl groups with aryl and heteroaryl chlorides and triflates. acs.orgorganic-chemistry.org The reaction conditions can be tuned to be compatible with a range of functional groups, and importantly, the coupling often proceeds with retention of the cyclopropyl group's stereochemistry. organic-chemistry.org

Another effective method is the palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide (a Grignard reagent) with aryl bromides, which can be mediated by the addition of zinc halides. acs.org This approach provides good to excellent yields of cyclopropyl arenes. acs.org

A summary of relevant cross-coupling reactions is presented in the table below.

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst System | Key Features |

| Suzuki-Miyaura | Cyclopropylboronic acid/trifluoroborate | Aryl/Heteroaryl Halides/Triflates | Palladium catalyst, Base | Good yields, retention of stereochemistry acs.orgorganic-chemistry.org |

| Negishi-type | Cyclopropylmagnesium bromide | Aryl Bromides/Triflates | Palladium catalyst, ZnBr₂ additive | Good to excellent yields acs.org |

The introduction of a cyclopropyl group onto a pre-formed pyridine scaffold is a common and versatile strategy. This can be achieved through the cross-coupling reactions detailed in the previous section, where a halogenated or otherwise activated pyridine derivative is coupled with a cyclopropyl organometallic reagent. For instance, a 5-bromo-2-phenylpyridine (B1272043) could be subjected to a Suzuki-Miyaura coupling with cyclopropylboronic acid to yield this compound.

Alternatively, functionalization can proceed through the cyclopropanation of a suitable precursor on the pyridine ring. While direct cyclopropanation of the pyridine ring itself is challenging, a substituent on the ring can be modified. For example, a vinyl group at the 5-position of a 2-phenylpyridine could potentially undergo cyclopropanation to install the desired cyclopropyl moiety.

Regioselective Synthesis of this compound

The regioselective synthesis of this compound requires precise control over the placement of both the phenyl and cyclopropyl groups on the pyridine ring. The synthetic strategy chosen will dictate the regiochemical outcome.

If constructing the pyridine ring de novo, the regioselectivity is determined by the substitution pattern of the acyclic precursors. For example, in the metal-free synthesis involving the cycloaddition of enaminones and propyne (B1212725) iminium salts, the final substitution pattern is a direct consequence of the fragments used. znaturforsch.com

When functionalizing a pre-formed pyridine ring, the inherent reactivity of the pyridine nucleus and the directing effects of existing substituents are paramount. For electrophilic substitution, the 3- and 5-positions are generally favored. For nucleophilic substitution, the 2-, 4-, and 6-positions are more reactive. In the case of 2-phenylpyridine, the phenyl group at the 2-position will influence the regioselectivity of subsequent functionalization at the 5-position.

Cross-coupling reactions offer a highly regioselective approach. The synthesis would start with a pyridine derivative that is selectively functionalized at the 5- and 2-positions, for example, 5-bromo-2-chloropyridine. Sequential, chemoselective cross-coupling reactions could then be employed to introduce the cyclopropyl and phenyl groups in a controlled manner. The differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve this selectivity.

Total Synthesis Approaches towards this compound and Complex Derivatives

The total synthesis of this compound, a molecule of interest in medicinal chemistry and materials science, can be achieved through several strategic approaches. These methodologies primarily rely on the construction of the core phenylpyridine scaffold, followed by the introduction of the cyclopropyl moiety, or conversely, the use of a cyclopropyl-substituted pyridine precursor in a key carbon-carbon bond-forming reaction. A prevalent and highly efficient method for the synthesis of the 2-phenylpyridine framework is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction offers a versatile and functional group tolerant approach to forming the crucial aryl-aryl bond.

A logical and well-documented synthetic strategy involves the coupling of a pre-functionalized 5-cyclopropyl-2-halopyridine with phenylboronic acid. This convergent approach allows for the independent synthesis of the two key fragments, which are then joined in a late-stage coupling reaction.

Retrosynthetic Analysis:

The retrosynthetic analysis of this compound points to two primary precursors: a 5-cyclopropyl-2-halopyridine (such as 2-bromo-5-cyclopropylpyridine) and a phenylboronic acid derivative. The key disconnection is the C-C bond between the pyridine and phenyl rings, which can be formed via a Suzuki-Miyaura coupling.

Synthesis of Precursors:

The synthesis of the requisite 2-bromo-5-cyclopropylpyridine can be envisioned starting from commercially available 2-amino-5-bromopyridine. A Sandmeyer-type reaction can be employed to convert the amino group to a bromine atom. The cyclopropyl group can then be introduced via a palladium-catalyzed cross-coupling reaction with a suitable cyclopropylating agent, such as cyclopropylboronic acid or potassium cyclopropyltrifluoroborate.

Alternatively, a pathway commencing with a pyridine ring already bearing a cyclopropyl group can be pursued. For instance, the synthesis could begin with the bromination of 2-cyclopropylpyridine (B3349194). However, controlling the regioselectivity of this bromination can be challenging.

The second key component, phenylboronic acid , is a commercially available and relatively inexpensive starting material.

Suzuki-Miyaura Cross-Coupling Reaction:

With the precursors in hand, the core of the total synthesis is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction yield and purity of the final product.

A representative reaction scheme is as follows:

Table 1: Key Reagents and Conditions for the Suzuki-Miyaura Coupling of 2-Bromo-5-cyclopropylpyridine with Phenylboronic Acid

| Parameter | Reagent/Condition | Role | Typical Examples |

| Palladium Catalyst | Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Catalyzes the cross-coupling reaction | Pd(OAc)₂, Pd(PPh₃)₄ |

| Ligand | Triphenylphosphine (PPh₃) or other phosphine ligands | Stabilizes the palladium catalyst and facilitates the catalytic cycle | PPh₃, SPhos, XPhos |

| Base | Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) | Activates the boronic acid and neutralizes the acid formed during the reaction | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, or Dimethylformamide (DMF) with water | Provides a medium for the reaction to occur | Toluene/H₂O, Dioxane/H₂O, DMF |

| Temperature | 80-120 °C | Provides the necessary energy for the reaction to proceed | 100 °C |

The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the bromopyridine to the palladium(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the desired this compound and regenerate the palladium(0) catalyst.

Synthesis of Complex Derivatives:

The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a wide range of complex derivatives of this compound. By employing substituted phenylboronic acids or more elaborate cyclopropyl-substituted pyridines, a library of analogues can be generated. For instance, the use of a para-methoxyphenylboronic acid would yield 5-cyclopropyl-2-(4-methoxyphenyl)pyridine.

Table 2: Examples of Substituted Phenylboronic Acids for the Synthesis of Complex Derivatives

| Phenylboronic Acid Derivative | Resulting this compound Derivative |

| 4-Methylphenylboronic acid | 5-Cyclopropyl-2-(4-methylphenyl)pyridine |

| 3-Chlorophenylboronic acid | 5-Cyclopropyl-2-(3-chlorophenyl)pyridine |

| 4-Fluorophenylboronic acid | 5-Cyclopropyl-2-(4-fluorophenyl)pyridine |

| 2-Naphthylboronic acid | 5-Cyclopropyl-2-(naphthalen-2-yl)pyridine |

This modular approach is highly advantageous for structure-activity relationship (SAR) studies in drug discovery programs, as it allows for the systematic modification of the phenyl ring to optimize biological activity.

Iii. Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 5 Cyclopropyl 2 Phenylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 5-Cyclopropyl-2-phenylpyridine is expected to exhibit distinct signals corresponding to the protons of the phenyl, pyridine (B92270), and cyclopropyl (B3062369) moieties. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are key to assigning the protons to their specific positions in the structure.

The aromatic region of the spectrum would contain signals for the eight protons of the phenyl and pyridine rings. The five protons of the phenyl group are expected to appear as a complex multiplet, typically in the range of δ 7.40-8.00 ppm, based on data from the parent compound, 2-phenylpyridine (B120327). The three protons on the substituted pyridine ring would show characteristic shifts and couplings. The proton at position 6 (H-6) is expected to be the most downfield, appearing as a doublet due to coupling with H-4. The proton at position 3 (H-3) would likely appear as a doublet, coupling with H-4. The H-4 proton would be a doublet of doublets, coupling to both H-3 and H-6.

The cyclopropyl group introduces a set of signals in the aliphatic region of the spectrum, which is typically upfield. This group contains one methine proton (CH) and four methylene (B1212753) protons (CH₂). Due to the rigid ring structure, the two methylene protons on each carbon are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings. The methine proton, being adjacent to the pyridine ring, would appear as a multiplet. The methylene protons would also appear as complex multiplets, typically in the range of δ 0.6-1.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H (ortho) | ~7.95 | m |

| Phenyl-H (meta, para) | ~7.45 | m |

| Pyridine-H6 | ~8.60 | d |

| Pyridine-H4 | ~7.65 | dd |

| Pyridine-H3 | ~7.70 | d |

| Cyclopropyl-CH | ~2.05 | m |

| Cyclopropyl-CH₂ | ~1.10 | m |

| Cyclopropyl-CH₂' | ~0.80 | m |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, a total of 11 distinct signals are expected in the broadband proton-decoupled spectrum (assuming the ortho/meta carbons of the phenyl ring are resolved).

The carbon atoms of the two aromatic rings will resonate in the downfield region (δ 120-160 ppm). The carbon atom C-2 of the pyridine ring, being attached to the nitrogen and the phenyl group, is expected to be significantly downfield. The carbon attached to the cyclopropyl group (C-5) would also show a characteristic shift. The quaternary carbons (C-2, C-5, and the phenyl carbon attached to the pyridine) would typically show lower intensity signals.

The three carbon atoms of the cyclopropyl group will appear in the upfield region of the spectrum. The methine carbon (CH) will be further downfield than the two equivalent methylene carbons (CH₂) due to its attachment to the aromatic ring. Typical ¹³C NMR shifts for cyclopropyl carbons are found in the δ 5-15 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine-C2 | ~157.0 |

| Pyridine-C6 | ~149.5 |

| Phenyl-C (ipso) | ~139.0 |

| Pyridine-C4 | ~136.5 |

| Pyridine-C5 | ~135.0 |

| Phenyl-C (para) | ~129.0 |

| Phenyl-C (ortho/meta) | ~128.8, ~126.9 |

| Pyridine-C3 | ~120.5 |

| Cyclopropyl-CH | ~15.0 |

| Cyclopropyl-CH₂ | ~10.0 |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Should a trifluoromethyl (-CF₃) group be introduced into the this compound scaffold, for instance, on the phenyl ring (e.g., 5-Cyclopropyl-2-(4-trifluoromethylphenyl)pyridine), ¹⁹F NMR spectroscopy would be a critical characterization tool. ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for detecting fluorine-containing functional groups.

For a compound like 2-(4-(trifluoromethyl)phenyl)pyridine, the ¹⁹F NMR spectrum shows a sharp singlet for the -CF₃ group around δ -62.6 ppm (referenced to CFCl₃). The presence of a single peak confirms the magnetic equivalence of the three fluorine atoms. The chemical shift of the -CF₃ group is sensitive to its electronic environment, providing valuable structural information. No coupling to protons would be observed in a proton-decoupled ¹⁹F spectrum, simplifying the analysis.

While 1D NMR provides fundamental data, 2D NMR experiments are often necessary to definitively assign all signals and confirm the proposed structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons, such as between H-3 and H-4 on the pyridine ring. It would also map out the complex coupling network within the cyclopropyl group, showing correlations between the methine proton and the methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. For example, the signals for the cyclopropyl methine and methylene protons in the ¹H spectrum would correlate to their respective carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular skeleton. For instance, the methine proton of the cyclopropyl group would show a correlation to the C-5 and potentially C-4 and C-6 carbons of the pyridine ring, confirming the attachment point of the cyclopropyl group. Similarly, the ortho-protons of the phenyl ring would show a correlation to the C-2 carbon of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close in space, even if they are not directly bonded. It is useful for determining stereochemistry and conformation. A NOESY spectrum could show through-space correlations between the ortho-protons of the phenyl ring and the H-3 proton of the pyridine ring, providing information about the rotational orientation of the phenyl group relative to the pyridine ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and confirming its elemental composition.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. The molecular formula of this compound is C₁₄H₁₃N. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074), the theoretical monoisotopic mass can be calculated.

HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would measure the mass of the protonated molecule [M+H]⁺. The experimentally measured mass would be compared to the calculated mass. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula.

Table 3: HRMS Data for this compound

| Ion | Calculated Exact Mass for [C₁₄H₁₄N]⁺ |

| [M+H]⁺ | 196.1121 |

Note: The experimental value obtained from an HRMS measurement would be expected to be very close to this calculated value.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EIMS)

Gas Chromatography-Electron Ionization Mass Spectrometry is a powerful analytical technique used to separate and identify individual components within a sample. In the context of this compound, GC would first be employed to isolate the compound from any impurities. Following separation, the isolated compound would enter the mass spectrometer, where it is bombarded with high-energy electrons. This process, known as electron ionization, causes the molecule to fragment in a reproducible manner.

The resulting mass spectrum would display the molecular ion peak (M+), corresponding to the intact molecule, and a series of fragment ion peaks. The analysis of this fragmentation pattern is crucial for confirming the molecular structure. For this compound, characteristic fragments would be expected from the cleavage of the cyclopropyl group, the phenyl ring, and the pyridine core. However, without experimental data, a specific fragmentation pathway cannot be detailed.

Table 1: Hypothetical GC-EIMS Data for this compound

| Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule. This absorption corresponds to the vibration of specific bonds and functional groups within the molecule. An IR spectrum of this compound would provide a unique "fingerprint" of the compound, allowing for the identification of its key structural features.

Characteristic absorption bands would be expected for the aromatic C-H stretching of the phenyl and pyridine rings, the C=C and C=N stretching vibrations within these rings, and the vibrations associated with the cyclopropyl group. The precise wavenumbers of these absorptions would help to confirm the presence and connectivity of these functional groups.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | Data not available |

| C=C Aromatic Stretch | Data not available |

| C=N Pyridine Stretch | Data not available |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous structural information.

Table 3: Illustrative Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

Iv. Computational and Theoretical Investigations of 5 Cyclopropyl 2 Phenylpyridine

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes electronic properties, molecular modeling and dynamics simulations are used to explore the physical movements and interactions of molecules over time, providing insight into their conformational preferences and behavior in a biological context.

The three-dimensional shape of a molecule is critical to its function. 5-Cyclopropyl-2-phenylpyridine has rotational freedom around the single bonds connecting the cyclopropyl (B3062369) group to the pyridine (B92270) ring and the phenyl group to the pyridine ring. Conformational analysis aims to identify the most stable arrangement (conformer) of the molecule.

Studies on the closely related 2-cyclopropylpyridine (B3349194) have shown that the molecule predominantly adopts a "bisected" conformation, where the plane of the pyridine ring bisects the cyclopropyl ring. researchgate.net In this arrangement for 2-cyclopropylpyridine, the conformer where the cyclopropyl group is oriented syn to the pyridine nitrogen atom is significantly more stable (by approximately 3 kcal/mol) than the anti conformer. researchgate.net This preference is attributed to favorable orbital interactions between the cyclopropyl group and the nitrogen lone pair. researchgate.net Given the separation between the substituents in this compound, it is highly probable that the cyclopropyl group at position 5 exhibits a similar strong preference for a bisected conformation. The rotation of the phenyl group at position 2 is also a key factor, with the lowest energy conformation likely involving a non-planar arrangement relative to the pyridine ring to minimize steric hindrance.

| Conformer of 2-Cyclopropylpyridine | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population |

| Bisected (syn to N) | ~0° | 0.0 (most stable) | Dominant |

| Perpendicular | ~90° | Higher | Negligible |

| Bisected (anti to N) | ~180° | ~3.0 | Minor |

Data based on the analysis of 2-cyclopropylpyridine, used here as an illustrative model for the conformational preference of the cyclopropyl moiety. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govrdd.edu.iq This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a specific biological target.

For this compound, a docking study would involve generating a 3D model of the molecule and placing it into the binding site of a target protein. An algorithm then samples numerous possible conformations and orientations of the ligand, scoring each based on a force field that estimates the binding energy. nih.gov The score reflects the goodness of fit and considers interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.netmdpi.com Phenylpyridine derivatives are known to interact with a variety of protein targets, and docking studies would reveal the key amino acid residues involved in binding and the specific interactions that stabilize the complex.

The table below provides a hypothetical example of results from a docking study against a protein kinase, a common target for such compounds.

| Parameter | Description | Hypothetical Value |

| Docking Score | An estimate of the binding free energy (e.g., in kcal/mol) | -8.5 kcal/mol |

| Key Interactions | Specific non-covalent bonds formed with protein residues | Hydrogen bond with ASP145; Pi-stacking with PHE82 |

| Interacting Residues | Amino acids in the binding pocket that contact the ligand | LEU22, VAL30, ALA45, PHE82, ASP145 |

Note: This table is a hypothetical illustration of docking results and does not represent data from an actual study on this compound.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motions of atoms and molecules over time. rsc.org After a promising binding pose is identified through docking, an MD simulation can be used to assess the stability of the ligand-receptor complex in a simulated physiological environment (including water and ions).

The simulation solves Newton's equations of motion for every atom in the system over a period of nanoseconds to microseconds. nih.gov This allows researchers to observe how the ligand and protein interact and adjust their conformations. Key analyses of the simulation trajectory include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose over time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible and which are rigid upon ligand binding.

An MD simulation of this compound bound to a target would validate the docking results, revealing whether the key interactions are maintained over time and providing a more accurate estimation of the binding free energy. This level of detailed analysis is crucial for optimizing lead compounds in drug design. mdpi.com

Pharmacophore Modeling and Virtual Screening for Analogues

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target and elicit a biological response. mdpi.com These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively charged groups. mdpi.com Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the model, a process known as virtual screening. nih.gov

For a molecule like this compound, a pharmacophore model could be developed based on its known biological activity or by studying its binding mode within a target protein. For instance, in a study on structurally similar 2-phenylpyrimidine (B3000279) analogues, a five-point pharmacophore model was developed to understand their inhibitory activity against phosphodiesterase 4B (PDE4B). nih.gov This model, which included features like hydrogen bond acceptors, hydrophobic sites, and aromatic rings, successfully guided the identification of potent and selective inhibitors. nih.gov

A hypothetical pharmacophore model for this compound could include the following features:

An aromatic ring feature corresponding to the phenyl group.

Another aromatic ring feature for the pyridine ring.

A hydrophobic feature representing the cyclopropyl group.

Potential hydrogen bond acceptor sites on the nitrogen atom of the pyridine ring.

Virtual screening of large compound libraries using such a pharmacophore model could lead to the discovery of new analogues of this compound with potentially improved activity, selectivity, or pharmacokinetic properties. The hits from the virtual screen would then be subjected to further computational analysis, such as molecular docking, before being prioritized for chemical synthesis and biological testing. mdpi.com

Table 1: Hypothetical Pharmacophoric Features of this compound

| Feature Type | Description | Potential Location on this compound |

| Aromatic Ring (AR) | Represents a planar, cyclic, conjugated system. | Phenyl group |

| Aromatic Ring (AR) | Represents a planar, cyclic, conjugated system. | Pyridine ring |

| Hydrophobic (HY) | Represents a non-polar region of the molecule. | Cyclopropyl group |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Nitrogen atom of the pyridine ring |

In Silico ADME/Tox Predictions in Drug Discovery Research

The assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox), is a critical component of the drug discovery process. In silico ADME/Tox prediction models have emerged as valuable tools to evaluate these properties early in the development pipeline, helping to reduce the attrition rate of drug candidates in later stages. nih.govmdpi.com These computational models use the chemical structure of a compound to predict various physicochemical and pharmacokinetic parameters.

For this compound, a range of ADME/Tox properties can be predicted using various computational software and web-based platforms. These predictions can provide insights into the compound's drug-likeness and potential liabilities.

Key In Silico ADME/Tox Parameters:

Absorption: Parameters such as Caco-2 cell permeability and human intestinal absorption are predicted to estimate how well the compound is absorbed from the gastrointestinal tract. frontiersin.org

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration help to understand how the compound is distributed throughout the body.

Metabolism: The potential for metabolism by cytochrome P450 (CYP) enzymes is a key prediction, as this can influence the compound's half-life and potential for drug-drug interactions. mdpi.com

Excretion: Predictions of renal clearance can provide an indication of how the compound is eliminated from the body.

Toxicity: A variety of toxicity endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Table 2: Representative In Silico ADME/Tox Predictions for a Hypothetical Compound with a this compound Scaffold

| Parameter | Predicted Value | Interpretation |

| Absorption | ||

| Caco-2 Permeability (nm/s) | High | Likely to have good intestinal absorption. |

| Human Intestinal Absorption (%) | > 90% | Expected to be well-absorbed orally. |

| Distribution | ||

| Plasma Protein Binding (%) | High | May have a longer duration of action. |

| Blood-Brain Barrier Penetration | Low | Less likely to cause central nervous system side effects. |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions involving this enzyme. |

| CYP3A4 Inhibition | Non-inhibitor | Low potential for drug-drug interactions involving this enzyme. |

| Toxicity | ||

| Ames Mutagenicity | Negative | Unlikely to be mutagenic. |

| hERG Inhibition | Low risk | Low potential for cardiotoxicity. |

| Hepatotoxicity | Low risk | Low potential for liver damage. |

Mechanistic Elucidation of Synthetic Reactions and Biological Pathways via Computational Methods

Computational methods, particularly quantum mechanics (QM) calculations and molecular dynamics (MD) simulations, can provide detailed insights into the mechanisms of chemical reactions and the interactions of molecules with biological systems.

In the context of biological pathways, if this compound is found to have a specific biological activity, computational methods can be used to elucidate its mechanism of action. For instance, if the compound is an enzyme inhibitor, molecular docking and molecular dynamics simulations can be used to model its binding to the active site of the enzyme. researchgate.net These simulations can reveal the key amino acid residues involved in the interaction and provide a rationale for the compound's inhibitory activity. This information is invaluable for the rational design of more potent and selective analogues.

Vi. Applications in Catalysis and Materials Science

Ligand Design in Organometallic Catalysis

The 2-phenylpyridine (B120327) (ppy) framework is a cornerstone in organometallic chemistry, prized for its ability to form highly stable and functional cyclometalated complexes with a variety of transition metals, including iridium(III), platinum(II), and palladium(II). uoi.grresearchgate.net The introduction of a cyclopropyl (B3062369) group at the 5-position of the pyridine (B92270) ring offers a strategic tool for modulating the steric and electronic properties of these complexes, thereby influencing their catalytic activity and stability.

Cyclometalation is a process wherein a ligand containing a C-H bond reacts with a metal center to form a metallacycle, featuring a direct metal-carbon bond. researchgate.net 2-Phenylpyridine is a classic "C^N" ligand, coordinating to a metal through the nitrogen of the pyridine and a deprotonated ortho-carbon of the phenyl ring to form a stable five-membered chelate ring. uoi.grresearchgate.net This structural motif is central to the design of numerous functional organometallic compounds.

The synthesis of these complexes typically involves two main steps. First, a chloro-bridged dimer, such as [Ir(ppy)₂(μ-Cl)]₂ or [Pt(ppy)(μ-Cl)]₂, is prepared by reacting the corresponding metal salt (e.g., IrCl₃·nH₂O or K₂[PtCl₄]) with the 2-phenylpyridine ligand at elevated temperatures. uoi.granalis.com.my In the second step, this dimer is reacted with an ancillary ligand, which can be a neutral molecule (like 2,2'-bipyridine) or an anionic ligand (like acetylacetonate), to yield the final mononuclear complex. uoi.gr

These cyclometalated complexes, particularly those of iridium(III) and platinum(II), are renowned for their rich photophysical properties and are extensively used in organic light-emitting diodes (OLEDs) and as photocatalysts. nih.govacs.org The strong ligand field created by the C^N coordination enhances spin-orbit coupling, which facilitates efficient emission from triplet excited states (phosphorescence). uoi.gracs.org

Table 1: Examples of Cyclometalated Complexes with Phenylpyridine-type Ligands

| Metal Center | General Formula | Key Features | Primary Application | Reference |

|---|---|---|---|---|

| Iridium(III) | [Ir(C^N)₂(N^N)]⁺ or [Ir(C^N)₂(L^X)] | Octahedral geometry, strong spin-orbit coupling, high phosphorescence quantum yields. | OLEDs, Photoredox Catalysis | analis.com.mychemrxiv.orgnih.gov |

| Platinum(II) | [Pt(C^N)(L)(X)] or [Pt(C^N)(N^N)]⁺ | Square planar geometry, kinetically inert, tunable emission properties. | OLEDs, Bioimaging | uoi.grnih.gov |

| Gold(III) | [Au(C^N)X₂] | Square planar geometry, studied for catalytic and biological activity. | Catalysis, Luminescence | mdpi.com |

The introduction of substituents onto the phenylpyridine scaffold is a well-established strategy for tuning the electronic and, consequently, the catalytic and photophysical properties of the resulting metal complexes. nih.govrsc.org A cyclopropyl group, when attached to an aromatic system, can exert significant electronic influence. Due to its high ring strain, the C-C bonds of a cyclopropane (B1198618) ring possess enhanced p-character, often described by the Walsh orbital model. stackexchange.comwikipedia.org This allows the cyclopropyl group to behave similarly to a vinyl group or a C=C double bond, acting as an effective π-electron donor through conjugation and hyperconjugation. researchgate.netnih.govsemanticscholar.org

Placing a cyclopropyl group at the 5-position of the pyridine ring in 5-cyclopropyl-2-phenylpyridine is expected to increase the electron density on the pyridine moiety. rsc.org This electron-donating effect would strengthen the σ-donor capacity of the pyridine nitrogen atom when it coordinates to a metal center. In the context of catalysis, this modification can have several consequences:

Modulation of Redox Potentials: By increasing the electron density on the metal center, the cyclopropyl group can make the complex easier to oxidize. This is a critical parameter in photoredox catalysis, where the excited-state redox potentials of the catalyst determine its ability to engage in single-electron transfer with substrates. chemrxiv.org

Stabilization of High Oxidation States: The enhanced electron donation can help stabilize higher oxidation states of the metal during a catalytic cycle, potentially influencing reaction rates and pathways, for example, in cross-coupling reactions.

Tuning of Photophysical Properties: In luminescent complexes, electron-donating groups typically raise the energy of the Highest Occupied Molecular Orbital (HOMO), which often has significant metal character. This can lead to a red-shift in the emission wavelength, allowing for color tuning in applications like OLEDs. nih.gov

The rigid and compact nature of the cyclopropyl group also imparts specific steric constraints without the conformational flexibility of longer alkyl chains, which can influence the approach of substrates to the catalytic center and affect selectivity. researchgate.net

Photosensitized and Photoredox Catalysis with Related Scaffolds

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions. nih.gov The catalysts are typically transition metal complexes, with iridium(III) and ruthenium(II) complexes based on phenylpyridine and bipyridine ligands being the most widely used. chemrxiv.org These complexes can absorb visible light to reach a long-lived triplet excited state. nih.gov In this excited state, the complex is both a stronger oxidant and a stronger reductant than in its ground state, allowing it to mediate single-electron transfer (SET) processes with organic substrates to generate radical intermediates. nih.govchemrxiv.org

The catalytic cycle generally involves the excited catalyst engaging in either an oxidative or reductive quenching pathway with a substrate, followed by a subsequent electron transfer event that returns the catalyst to its ground state. The phenylpyridine ligand plays a crucial role in conferring the desirable photophysical and electrochemical properties to these catalysts. chemrxiv.orgchemrxiv.org The introduction of a 5-cyclopropyl substituent onto the 2-phenylpyridine ligand is a rational design strategy to modulate these properties. The electron-donating nature of the cyclopropyl group can fine-tune the redox potentials of both the ground and excited states of the complex, potentially enhancing its catalytic efficiency or altering its substrate scope. nih.gov

Asymmetric Catalysis Utilizing Cyclopropyl and Pyridine Moieties

The development of chiral ligands is central to asymmetric catalysis, aiming to achieve high enantioselectivity in chemical transformations. nih.govresearchgate.net Both cyclopropane and pyridine-containing structures have been incorporated into highly effective ligand designs for a range of metal-catalyzed reactions.

Palladium(II)-catalyzed enantioselective C-H activation, for instance, has successfully employed chiral mono-N-protected amino acid ligands. nih.govacs.orgnih.gov In some of these systems, ligands incorporating a rigid cyclopropane backbone have been shown to improve enantioselectivity by limiting the conformational degrees of freedom of the ligand-metal complex. nih.govresearchgate.netsemanticscholar.org This rigidity helps create a well-defined chiral pocket around the metal center, leading to more effective stereochemical control during the C-H activation step.

Furthermore, ruthenium catalysts have been used for asymmetric intermolecular cyclopropanation reactions. rsc.orgthieme-connect.comnih.gov Chiral ruthenium-phenyloxazoline or diruthenium tetracarboxylate complexes can catalyze the reaction of olefins with diazo compounds to produce chiral cyclopropanes with high diastereo- and enantioselectivity. thieme-connect.comnih.govresearchgate.net These examples highlight a synergistic relationship where metal complexes containing pyridine-like N-heterocyclic ligands are used to synthesize chiral molecules containing cyclopropyl rings. The design of a single ligand that incorporates both a chiral cyclopropane framework and a coordinating pyridine unit, such as a derivative of this compound, represents a logical strategy for developing new catalysts for asymmetric transformations.

Table 2: Examples of Asymmetric Catalysis Involving Cyclopropyl or Pyridine-like Moieties

| Catalyst System | Reaction Type | Role of Moiety | Key Outcome | Reference |

|---|---|---|---|---|

| Pd(II) / Chiral Cyclopropane Amino Acid Ligand | Enantioselective C-H Activation | Cyclopropane provides a rigid scaffold for the chiral ligand. | High enantioselectivity in C-H functionalization. | nih.govnih.gov |

| Chiral Ruthenium-Porphyrin or -Phenyloxazoline Complexes | Asymmetric Cyclopropanation | Pyridine-like N-heterocycles in the ligand direct stereochemistry. | Synthesis of enantioenriched vinylcyclopropanes. | rsc.orgnih.gov |

| Co(II) / Chiral Porphyrin Ligand | Asymmetric Cyclopropanation | Pyridine-like macrocyclic ligand creates a chiral environment. | Synthesis of chiral cyclopropyl carboxamides. | organic-chemistry.org |

| Sc(III) / Chiral N,N'-dioxide Ligand | Asymmetric Cascade Reaction | Pyridine-based ligand backbone coordinates the metal center. | Kinetic resolution of cyclopropyl ketones. | researchgate.net |

Development of Functional Materials (e.g., Fluorescent Molecules, Optoelectronic Applications)

The development of novel functional materials for applications in electronics and photonics is a major area of chemical research. rsc.orgmdpi.com Organic molecules with tailored fluorescent or phosphorescent properties are particularly sought after for use in sensors, bioimaging, and optoelectronic devices like OLEDs. nih.govrsc.org

The 2-phenylpyridine core is a well-known building block for highly efficient phosphorescent materials, especially when coordinated to heavy metals like iridium(III) or platinum(II). nih.govacs.org The emission color and efficiency of these materials can be systematically tuned by placing substituents on the ligand. nih.gov Introducing an electron-donating cyclopropyl group at the 5-position of the pyridine ring in this compound would be expected to red-shift the phosphorescence of its corresponding metal complexes, pushing the emission towards the green or red part of the spectrum.

Beyond phosphorescence, pyridine-containing scaffolds are widely used in the design of fluorescent molecules. mdpi.comresearchgate.netrsc.org The emission properties of these fluorophores are highly sensitive to their electronic structure and molecular environment. rsc.org The unique electronic contribution of the cyclopropyl group, combined with the inherent photophysical properties of the phenylpyridine system, makes this compound a promising platform for developing novel fluorescent probes and labels. nih.govresearchgate.net The rigid structure could lead to high quantum yields, and the pyridine nitrogen offers a site for protonation or further functionalization, enabling the design of sensors that respond to changes in pH or other environmental stimuli. rsc.org

Vii. Future Research Directions and Perspectives for 5 Cyclopropyl 2 Phenylpyridine

Development of Novel Synthetic Routes for Scalable Production

While the 2-phenylpyridine (B120327) scaffold is common, the development of efficient and scalable synthetic routes to specifically produce the 5-cyclopropyl derivative is a primary research objective. Current strategies for synthesizing substituted 2-phenylpyridines often involve palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form the C-C bond between the pyridine (B92270) and phenyl rings. nih.gov Subsequent functionalization of the pyridine ring at the 5-position can be challenging.

Future efforts should focus on direct C-H activation methodologies, which represent a more atom-economical approach. rsc.orgnih.gov Palladium-catalyzed C-H functionalization has been extensively studied for the ortho-position of the phenyl ring in 2-phenylpyridine but could be adapted for the pyridine core. rsc.org Research into regioselective C-H cyclopropylation of the 2-phenylpyridine backbone would be a significant advancement.

Another promising avenue is the development of one-pot or multicomponent reactions (MCRs) that can assemble the entire 5-Cyclopropyl-2-phenylpyridine structure from simple precursors. taylorfrancis.comrsc.org This approach could significantly streamline the synthesis, making it more efficient for large-scale production.

| Multicomponent Reactions (MCRs) | High efficiency, operational simplicity. bohrium.comnih.gov | Requires discovery of a suitable reaction pathway. |

Exploration of Untapped Biological Activities and Therapeutic Areas

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications, including antibacterial, anticancer, and antiviral agents. nih.govrsc.orgresearchgate.netnih.gov Similarly, the cyclopropyl (B3062369) group is often incorporated into drug candidates to enhance potency, modulate metabolic stability, or improve pharmacokinetic properties. hyphadiscovery.com The combination of these moieties in this compound suggests it could be a valuable starting point for drug discovery.

Future research should involve broad biological screening of this compound to identify novel activities. Given the known activities of related compounds, key areas to explore include:

Oncology: Many pyridine derivatives exhibit potent anticancer activity. rsc.org Cyclopropyl-containing compounds, such as analogues of combretastatin (B1194345) A4, have shown promise as tubulin polymerization inhibitors. researchgate.net

Infectious Diseases: The pyridine scaffold is a component of many antibacterial and antiviral drugs. nih.govnih.gov

Neuroscience: Cyclopropyl analogues of neuroactive compounds have been synthesized to probe receptor binding sites, such as the NMDA receptor. nih.gov

Systematic evaluation in these and other therapeutic areas could uncover previously untapped biological potential. mdpi.comscripps.edu

Advanced SAR and Rational Design through Integrated Computational and Experimental Approaches

To optimize the biological activity of this compound, a detailed understanding of its structure-activity relationship (SAR) is essential. Future research should employ an integrated approach combining computational modeling and experimental synthesis and testing. mdpi.comnih.gov

Rational drug design can begin with the creation of a virtual library of analogues, systematically modifying the phenyl and cyclopropyl groups with various substituents. Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can then be used to predict the binding affinity of these analogues to specific biological targets. mdpi.com This in silico screening prioritizes the most promising candidates for chemical synthesis and biological evaluation.

Table 2: Hypothetical SAR Exploration Plan for this compound Analogs

| Position of Modification | Types of Substituents to Explore | Desired Outcome |

|---|---|---|

| Phenyl Ring (ortho, meta, para) | Electron-donating groups (e.g., -OCH₃, -CH₃) | Enhance binding affinity, improve solubility. |

| Electron-withdrawing groups (e.g., -Cl, -CF₃) | Modulate electronic properties, increase metabolic stability. | |

| Cyclopropyl Group | Substitution on the ring | Probe steric tolerance of the binding pocket. |

| Pyridine Ring | Additional substitutions (if possible) | Fine-tune physicochemical properties. |

This iterative cycle of design, synthesis, and testing is crucial for developing potent and selective lead compounds. nih.govresearchgate.net

Investigation of Pharmacokinetic and Pharmacodynamic Properties for Lead Optimization

For any promising lead compound, a thorough investigation of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical. The pyridine moiety can influence key pharmacological parameters, while the cyclopropyl group can impact metabolic stability. hyphadiscovery.comresearchgate.net

Future research must characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound and its optimized analogues. Key studies would include:

Metabolic Stability Assays: Using liver microsomes or hepatocytes to determine the compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com While cyclopropyl groups can reduce oxidative metabolism, they can also sometimes lead to reactive intermediates. hyphadiscovery.com

In Vivo Pharmacokinetic Studies: To determine parameters such as half-life, clearance, and bioavailability in animal models. nih.govresearchgate.net

CYP450 Inhibition Assays: To assess the potential for drug-drug interactions. researchgate.net

Understanding these properties is essential for optimizing a compound's drug-like characteristics and ensuring it has a suitable profile for further development.

Integration into Multicomponent Systems for Enhanced Functionality

The 2-phenylpyridine scaffold is a well-known chelating ligand in organometallic chemistry, capable of forming stable complexes with transition metals like palladium and iridium. rsc.orgnih.gov These complexes often exhibit interesting photophysical properties, making them suitable for applications in materials science, such as in organic light-emitting diodes (OLEDs).

Future research could explore the integration of this compound as a ligand in such multicomponent systems. The electronic and steric properties of the cyclopropyl group could modulate the photoluminescent characteristics of the resulting metal complexes. rsc.org Furthermore, the principles of multicomponent reactions (MCRs) could be applied, using this compound as a building block to construct larger, more complex molecular architectures with novel functions. taylorfrancis.combohrium.comacsgcipr.org

Sustainability and Green Chemistry in Synthesis of Pyridine and Cyclopropyl Derivatives

Applying the principles of green chemistry to the synthesis of this compound is crucial for environmentally responsible drug development and chemical manufacturing. nih.govnih.gov Future research should focus on developing sustainable synthetic methods that minimize waste, reduce energy consumption, and avoid the use of hazardous reagents and solvents. rasayanjournal.co.inmdpi.commdpi.com

Key green chemistry approaches to explore include:

Catalysis: Utilizing highly efficient and recyclable catalysts, such as nanoparticles, to drive reactions. rsc.org

Alternative Energy Sources: Employing microwave irradiation or sonication to accelerate reaction times and improve yields. nih.govmdpi.com

Green Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives like water, ionic liquids, or performing reactions under solvent-free conditions. bohrium.comrasayanjournal.co.in

Atom Economy: Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of starting material atoms into the final product. nih.gov

Developing sustainable protocols for the synthesis of both the pyridine and cyclopropylamine (B47189) precursors will be foundational to this effort. fau.euorganic-chemistry.orglongdom.orgrsc.org

Q & A

Q. What are the recommended safety protocols for handling 5-Cyclopropyl-2-phenylpyridine in laboratory settings?

- Methodological Answer : Handling requires adherence to strict safety measures:

- Engineering Controls : Use fume hoods or closed systems to minimize inhalation exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, lab coats, and respiratory protection if vapor exposure is possible .

- Emergency Preparedness : Ensure access to safety showers/eye washes and maintain emergency contact details (e.g., Key Organics Ltd.: +44(0)1840 212137) .

- Disposal : Segregate waste and collaborate with certified hazardous waste disposal services to prevent environmental contamination .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : Synthesis typically involves:

- Cyclopropane Introduction : Use cyclopropanation agents (e.g., Simmons-Smith reagents) to functionalize the pyridine core .

- Cross-Coupling Reactions : Employ Suzuki-Miyaura or Ullmann couplings to attach phenyl groups at the 2-position .

- Characterization : Confirm structure via H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) .

Q. How should researchers screen for acute toxicity in the absence of comprehensive toxicological data?

- Methodological Answer :

- In Vitro Assays : Use cell viability assays (e.g., MTT) on human hepatocyte or HEK293 cell lines to assess cytotoxicity .

- In Silico Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) tools to predict toxicity endpoints like LD .

- Precautionary Classification : Assume Category 4 acute toxicity (oral/dermal/inhalation) per analogous pyridine derivatives until data is available .

Advanced Research Questions

Q. How can researchers address contradictory pharmacological data observed in studies of this compound derivatives?

- Methodological Answer : Resolve contradictions via:

- Experimental Replication : Standardize assay conditions (e.g., pH, solvent purity, cell line passage number) to isolate variables .

- Dose-Response Analysis : Perform IC/EC titrations across multiple replicates to confirm activity thresholds .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or systematic biases .

Q. What methodologies are recommended for assessing the ecological impact of this compound given limited toxicity data?

- Methodological Answer :

- Predictive Modeling : Use EPI Suite or ECOSAR to estimate biodegradation, bioaccumulation (BCF), and aquatic toxicity .

- Microcosm Studies : Simulate soil/water ecosystems to monitor compound persistence and metabolite formation under controlled conditions .

- Comparative Toxicology : Cross-reference data with structurally similar compounds (e.g., 2-phenylpyridines) to infer ecological risks .

Q. How can the cyclopropyl moiety be strategically modified to enhance target binding affinity in drug discovery?

- Methodological Answer :

- Steric Tuning : Replace cyclopropane with bulkier groups (e.g., bicyclohexyl) to exploit hydrophobic pockets in target proteins .

- Isosteric Replacement : Substitute cyclopropane with trifluoromethyl or aziridine groups to balance lipophilicity and metabolic stability .

- Computational Docking : Perform molecular dynamics simulations to predict binding poses and optimize substituent geometry .

Q. What analytical strategies are critical for detecting degradation products during long-term storage of this compound?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) and analyze samples via HPLC-MS to identify impurities .

- Spectroscopic Monitoring : Track structural changes using FTIR or Raman spectroscopy for real-time degradation assessment .

- Storage Optimization : Store under inert gas (argon) at -20°C to minimize oxidation/hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products